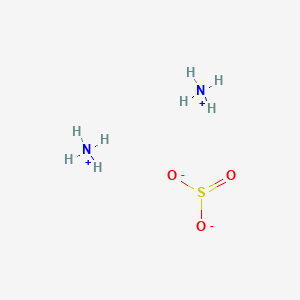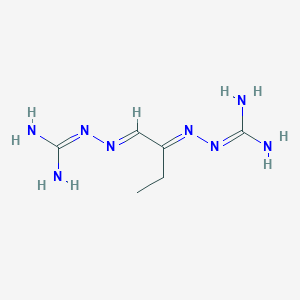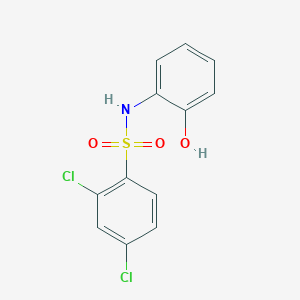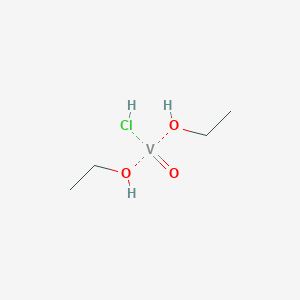
Sulfite d'ammonium
Vue d'ensemble
Description
Ammonium sulfite is an inorganic compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and appears as colorless, hygroscopic crystals . This compound is commonly used in various industrial applications, including as a reducing agent and in the production of other chemicals.
Applications De Recherche Scientifique
Ammonium sulfite has several scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: It is used in the preparation of certain biological samples.
Medicine: It is used in the formulation of some pharmaceutical products.
Mécanisme D'action
Target of Action
Ammonium sulphite, an inorganic compound, primarily targets the soil environment where it is used as a fertilizer . It also targets the hair shaft when used in hair products .
Mode of Action
Ammonium sulphite is produced by the reaction of ammonia with sulfur dioxide in aqueous solution . In the soil, the ammonium ion is released and forms a small amount of acid, lowering the pH balance of the soil, while contributing essential nitrogen for plant growth . In hair products, it acts as a hair straightening and waving agent .
Biochemical Pathways
It’s known that sulfate reduction with ammonium oxidation (srao) has been reported from laboratory experiments . SRAO is considered an autotrophic process mediated by anammox bacteria, in which ammonium as an electron donor is oxidized by the electron acceptor sulfate .
Pharmacokinetics
It’s known that ammonium sulphite is highly soluble in water , which suggests it could be rapidly absorbed and distributed in the environment or biological systems
Result of Action
The primary result of ammonium sulphite’s action is the provision of essential nitrogen for plant growth when used as a fertilizer . It also lowers the pH balance of the soil . In hair products, it helps in hair straightening and waving .
Action Environment
The action of ammonium sulphite is influenced by environmental factors. For instance, its effectiveness as a fertilizer depends on the pH and nutrient content of the soil . In hair products, the results may vary depending on the hair type and condition . Furthermore, ammonium sulphite is a recognized irritant, and its handling requires appropriate safety measures .
Analyse Biochimique
Biochemical Properties
Ammonium sulphite plays a significant role in biochemical reactions. It is used in various pretreatment combinations to treat wheat straw, which impacts downstream saccharification based on both the fungal cellulase system and the cellulosome-based whole-cell biocatalysis system .
Molecular Mechanism
It is known that it can be produced in gas scrubbers, consisting of ammonium hydroxide to remove sulfur dioxide from emissions from power plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium sulphite can change over time. For instance, it is used in various pretreatment combinations to treat wheat straw, impacting the properties of the treated substrates .
Metabolic Pathways
Ammonium sulphite is involved in the metabolic pathway of sulfur dioxide removal in power plants . It interacts with ammonia and water in this process .
Méthodes De Préparation
Ammonium sulfite can be synthesized by the reaction of ammonia with sulfur dioxide in an aqueous solution. The chemical equation for this reaction is: [ 2 \text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3 ] This method is often used in gas scrubbers to remove sulfur dioxide from emissions .
Analyse Des Réactions Chimiques
Ammonium sulfite undergoes several types of chemical reactions:
Oxidation: Ammonium sulfite can be oxidized to ammonium sulfate in the presence of oxygen. [ (\text{NH}_4)_2\text{SO}_3 + \text{O}_2 \rightarrow (\text{NH}_4)_2\text{SO}_4 ]
Reduction: As a reducing agent, ammonium sulphite can reduce other compounds.
Substitution: It can react with acids to form sulfurous acid and ammonium salts.
Common reagents and conditions for these reactions include the presence of oxygen for oxidation and various acids for substitution reactions. The major products formed from these reactions include ammonium sulfate and sulfurous acid .
Comparaison Avec Des Composés Similaires
Ammonium sulfite can be compared with other similar compounds such as:
Ammonium sulfate: Used primarily as a fertilizer and in protein purification.
Ammonium bisulfate: Used in the production of fertilizers and in the chemical industry.
Ammonium persulfate: Used as an oxidizing agent in polymer chemistry.
Ammonium sulfite is unique in its application as a reducing agent and its use in gas scrubbers for sulfur dioxide removal .
Propriétés
Numéro CAS |
10196-04-0 |
|---|---|
Formule moléculaire |
H5NO3S |
Poids moléculaire |
99.11 g/mol |
Nom IUPAC |
azane;sulfurous acid |
InChI |
InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |
Clé InChI |
ZETCGWYACBNPIH-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[O-]S(=O)[O-] |
SMILES canonique |
N.OS(=O)O |
| 17026-44-7 10196-04-0 |
|
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
17026-44-7 (Parent) |
Synonymes |
ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








ANone: Ammonium sulphite has the molecular formula (NH4)2SO3 and a molecular weight of 116.14 g/mol.
A: Yes, infrared (IR) spectroscopy has been used to identify ammonium sulphite formed through gas-phase reactions. []
A: Ammonium sulphite is primarily used in the pulp and paper industry. Specifically, it acts as a key component in the ammonium sulphite pulping process, an alternative to traditional kraft pulping. [, , , , , , , , , ]
A: Research indicates that while ammonium sulphite pulping can yield pulp with high strength at certain yields, it might result in lower hemicellulose content and require higher cooking temperatures compared to neutral ammonium sulphite pulping. [, ] The resulting pulps might also exhibit inferior mechanical strength at lower yields (semi-chemical pulps). []
A: One potential benefit of ammonium sulphite pulping is the possibility of recovering valuable byproducts from the spent liquor. This includes using the liquor for fertilizer production, reducing waste and promoting resource efficiency. [, ]
A: Studies have shown that lipophilic extractives in ammonium sulphite pulps tend to contain a higher amount of polymerized matter compared to pulps produced using magnesium-based processes. []
A: Beyond pulping, ammonium sulphite can be used in the treatment of waste pickling acid from steel manufacturing. This process allows for the recovery of iron oxide and ammonium sulphide, showcasing its potential in waste management and resource recovery. []
A: Studies show that when glucose is cooked with ammonium sulphite, a portion of the ammonia reacts with the glucose, forming organic nitrogen compounds. [] This reaction can be influenced by factors like sulphite concentration, impacting the browning intensity and 5-hydroxymethyl-2-furaldehyde (HMF) content of the solution. []
A: Yes, ammonium sulphite can undergo oxidation. Research has focused on the heterogeneous oxidation of ammonium sulphite using cobalt sulphate as a catalyst. The reaction rate is influenced by factors such as oxygen concentration, catalyst concentration, and temperature. []
A: Ammonium sulphite can decompose at elevated temperatures, releasing ammonia and sulfur dioxide gas. [] Specific storage conditions are necessary to maintain its stability.
A: The release of ammonium sulphite into water bodies can lead to oxygen depletion, negatively impacting aquatic life. Proper wastewater treatment and responsible disposal are crucial for minimizing its environmental impact. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
